molecular formula C17H26BrNO6 B4040629 N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

Cat. No.: B4040629
M. Wt: 420.3 g/mol
InChI Key: ORFWTJWGEMNKSL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate is a useful research compound. Its molecular formula is C17H26BrNO6 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09435 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions

  • Benzopyrones Synthesis : A study by Bevan and Ellis (1983) explores the synthesis of ethyl 3-bromo-4-oxochromen-2-carboxylate, a compound with a bromine atom that might share some synthetic pathways or reactivity patterns with the compound (Bevan & Ellis, 1983).

  • Phosphine-Catalyzed Annulation : Research by Zhu, Lan, and Kwon (2003) on the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate suggests potential catalytic applications or synthetic methods that might be relevant for the compound (Zhu, Lan, & Kwon, 2003).

Structural Analysis

  • Spectroscopic and XRD Analysis : A study by Demircioğlu et al. (2019) on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol used techniques like spectroscopy and X-ray diffraction for structural analysis. Such methods are likely relevant for analyzing the structure and properties of N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate (Demircioğlu et al., 2019).

Chemical Activity and Interaction Studies

  • Chemical Activity Analysis : The research on the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol by Albayrak et al. (2011), focusing on tautomerism and stacking interactions, might provide insights into the chemical behavior of compounds with bromine and ethoxy groups, which could be applicable to the compound of interest (Albayrak et al., 2011).

Applications in Material Science

  • Thermosetting Resin Synthesis : Harvey et al. (2014) discuss the synthesis of a renewable bisphenol, which could be relevant in understanding the applications of the compound in material science, particularly in the synthesis of resins and polymers (Harvey et al., 2014).

Properties

IUPAC Name

N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO2.C2H2O4/c1-4-13(3)17-7-8-18-9-10-19-15-6-5-14(16)11-12(15)2;3-1(4)2(5)6/h5-6,11,13,17H,4,7-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFWTJWGEMNKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 2
N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 3
N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 4
N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 5
N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 6
N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

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